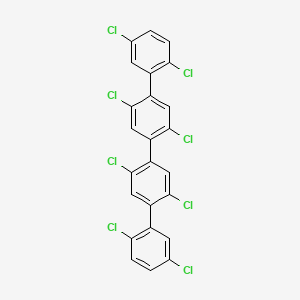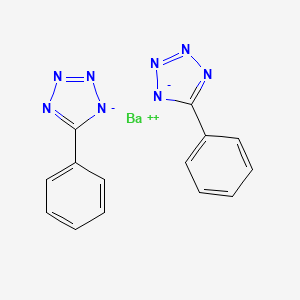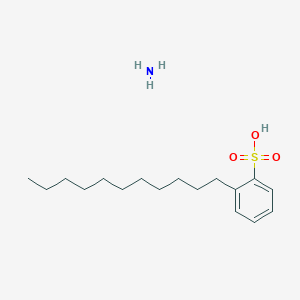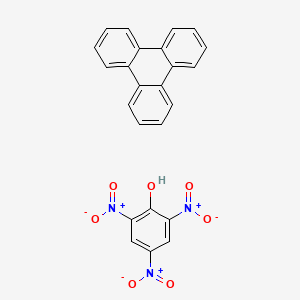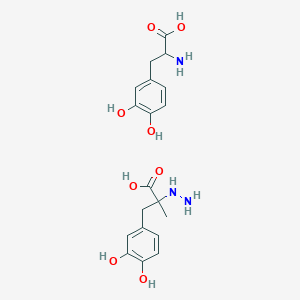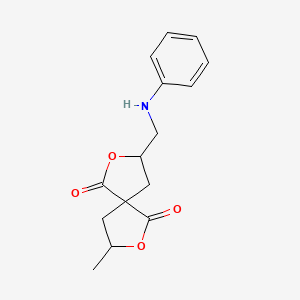
3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique spiro structure and functional groups present in the molecule make it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione typically involves multiple steps, including the formation of the spiro ring system and the introduction of the phenylamino and methyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro ring system through cyclization reactions involving appropriate precursors.
Amination Reactions: Introduction of the phenylamino group using reagents such as aniline and suitable catalysts.
Methylation Reactions: Addition of the methyl group using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the phenylamino group could lead to the formation of nitroso or nitro derivatives.
科学的研究の応用
3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry: Use in the production of advanced materials with unique properties.
作用機序
The mechanism of action of 3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Spiro Compounds: Compounds with similar spiro ring systems, such as spirooxindoles or spirocyclic lactams.
Phenylamino Compounds: Compounds containing the phenylamino group, such as aniline derivatives.
Dioxaspiro Compounds: Compounds with dioxaspiro structures, such as dioxaspirodecane derivatives.
Uniqueness
The uniqueness of 3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione lies in its specific combination of functional groups and spiro ring system, which may confer unique chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
66223-16-3 |
|---|---|
分子式 |
C15H17NO4 |
分子量 |
275.30 g/mol |
IUPAC名 |
3-(anilinomethyl)-8-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C15H17NO4/c1-10-7-15(13(17)19-10)8-12(20-14(15)18)9-16-11-5-3-2-4-6-11/h2-6,10,12,16H,7-9H2,1H3 |
InChIキー |
BOTKZCHEQHPNMA-UHFFFAOYSA-N |
正規SMILES |
CC1CC2(CC(OC2=O)CNC3=CC=CC=C3)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


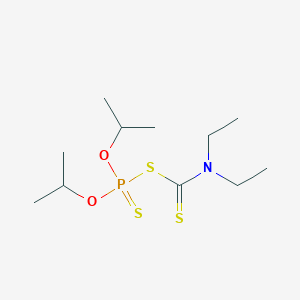
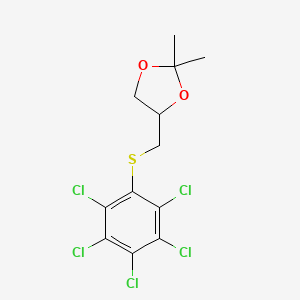
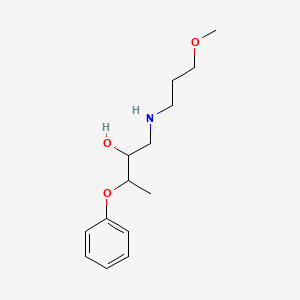
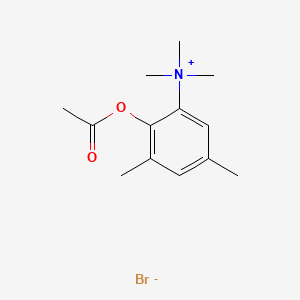

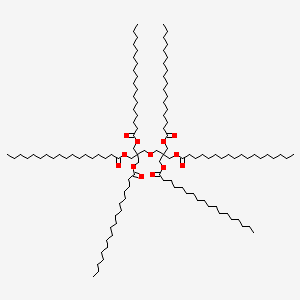
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
